R-(-)-2,5-Dimethoxy-4-bromoamphetamine

Serotonin Receptor Binding Enantiomeric Potency Radioligand Displacement

R-(-)-2,5-Dimethoxy-4-bromoamphetamine (R-(-)-DOB; CAS 43061-15-0) is the chiral resolved R-(−) enantiomer of the psychedelic amphetamine DOB (brolamfetamine), belonging to the substituted phenylisopropylamine class. It functions as a high-affinity serotonin 5-HT2 receptor agonist and is recognized as the eutomer of DOB, exhibiting substantially greater potency than its S-(+) counterpart.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
CAS No. 43061-15-0
Cat. No. B12778551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-2,5-Dimethoxy-4-bromoamphetamine
CAS43061-15-0
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)Br)OC)N
InChIInChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m1/s1
InChIKeyFXMWUTGUCAKGQL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-2,5-Dimethoxy-4-bromoamphetamine (R-(-)-DOB): Stereochemically Defined 5-HT2 Receptor Agonist for Neuropharmacology Research


R-(-)-2,5-Dimethoxy-4-bromoamphetamine (R-(-)-DOB; CAS 43061-15-0) is the chiral resolved R-(−) enantiomer of the psychedelic amphetamine DOB (brolamfetamine), belonging to the substituted phenylisopropylamine class. It functions as a high-affinity serotonin 5-HT2 receptor agonist and is recognized as the eutomer of DOB, exhibiting substantially greater potency than its S-(+) counterpart [1]. The compound is employed as a pharmacological probe in studies of serotonergic hallucinogen mechanisms, drug discrimination, and receptor subtype characterization.

Why Racemic DOB or the S-(+)-Enantiomer Cannot Substitute for R-(-)-DOB in Quantitative Research


Substitution of R-(-)-DOB with racemic DOB or its S-(+)-enantiomer introduces uncontrolled pharmacological variability. The two enantiomers display a 6-fold difference in binding affinity at central 5-HT2 receptors [1], translating to marked differences in in vivo potency and behavioral efficacy [2]. Moreover, the R-(−) enantiomer exclusively forms the basis of a specialized radioligand, [77Br]R-(-)-DOB, which labels a unique 5-HT binding site subtype not recognized by the racemate or S-(+) isomer [3]. These stereospecific properties render R-(-)-DOB indispensable for reproducible, interpretable results in receptor binding, behavioral pharmacology, and radioligand studies.

Quantitative Differentiation Evidence for R-(-)-DOB vs. Stereoisomers and Structural Analogs


6-Fold Higher 5-HT2 Binding Affinity of R-(-)-DOB Compared to Its S-(+) Enantiomer

In direct competition binding experiments using [3H]DOB-labeled rat cortical homogenates, R-(-)-DOB demonstrated a Ki of 0.39 nM, which represents a 6-fold greater affinity than the S-(+) enantiomer at central 5-HT2 binding sites [1]. This stereospecific affinity advantage establishes R-(-)-DOB as the essential enantiomer for high-sensitivity binding assays.

Serotonin Receptor Binding Enantiomeric Potency Radioligand Displacement

Superior Behavioral Efficacy of R-(-)-DOB vs. S-(+)-DOB in Feline Hallucinogen Model

Intraperitoneal administration of R-(-)-DOB and S-(+)-DOB in cats revealed consistent enantioselectivity in behavioral outcomes. The R-(−)-enantiomer was significantly more effective in inducing head-body shakes and limb flicks. Notably, reliable abortive grooming responses were elicited only by higher doses of R-(-)-DOB, whereas the S-(+) isomer failed to produce this behavior [1]. These effects were blocked by serotonergic antagonists, confirming a 5-HT2-mediated mechanism.

In Vivo Behavioral Pharmacology Serotonergic Hallucinogens Head-Twitch Response Model

Enantiopure [77Br]R-(-)-DOB Radioligand Labels a Unique 5-HT Binding Site Subtype Not Identified by Other Probes

The enantiopure radioligand [77Br]R-(-)-DOB (specific activity 1500 ± 200 Ci/mmol) labels a distinct population of membrane-associated recognition sites in rat brain with high affinity (KD = 0.19 nM) and low density (Bmax = 0.32 pmol/g tissue) [1]. Competition studies demonstrated that these sites exhibit nanomolar affinity for serotonin and 5-HT2 antagonists, yet their pharmacological profile does not conform to classical 5-HT2 subtype classifications. This radioligand property is stereospecific and cannot be replicated using racemic or S-(+) DOB precursors, making R-(-)-DOB the necessary synthetic intermediate for this unique investigative tool.

Radioligand Binding Serotonin Receptor Subtypes Hallucinogen Mechanism of Action

Superior 5-HT2 vs. 5-HT1A Selectivity Ratio of R-(-)-DOB Compared to α-Desmethyl Analog 2C-B

While rigorous head-to-head selectivity data for the isolated R-(-)-DOB enantiomer across all serotonergic subtypes is limited, the compound's hallmark is extreme selectivity for 5-HT2 over 5-HT1A receptors. For racemic DOB, a selectivity window of >8,400-fold is observed (5-HT2A Ki ≈ 0.44 nM vs. 5-HT1A Ki = 3,700 nM) . Given that R-(-)-DOB is the eutomer with even higher 5-HT2 affinity (Ki = 0.2–0.39 nM) [1], its selectivity ratio is at least equivalent or greater. In contrast, the α-desmethyl analog 2C-B exhibits significantly reduced selectivity with a 5-HT2A Ki of just 2.2 nM [2], demonstrating that the chiral α-methyl substitution pattern of R-(-)-DOB is critical for its superior target discrimination.

Receptor Selectivity 5-HT2A Phenethylamine SAR

High-Impact Research and Industrial Applications for R-(-)-DOB


Enantioselective Probe for 5-HT2A Receptor Binding and Structure-Activity Relationship (SAR) Studies

R-(-)-DOB serves as a gold-standard reference agonist for 5-HT2 receptor binding assays, enabling precise SAR investigations where stereochemical integrity is paramount. Its 6-fold higher affinity over the S-(+) enantiomer ensures unambiguous signal-to-noise ratios in competitive displacement studies [1], making it essential for laboratories characterizing novel serotonergic ligands or investigating the molecular determinants of hallucinogen action.

In Vivo Behavioral Pharmacology for Hallucinogen Mechanism of Action Research

In rodent and feline behavioral models of hallucinogen activity (e.g., head-twitch response, drug discrimination), R-(-)-DOB provides a consistent and robust pharmacological stimulus. Its reliable induction of abortive grooming and head-body shakes, which cannot be achieved with the S-(+) isomer, makes it the agent of choice for studies aiming to correlate 5-HT2A activation with specific behavioral outputs or for testing novel 5-HT2A antagonist efficacy [2].

Synthesis of the Enantiopure Radioligand [77Br]R-(-)-DOB for Exploratory Receptor Pharmacology

The unique stereochemistry of R-(-)-DOB is a prerequisite for the radiosynthesis of [77Br]R-(-)-DOB, a high-activity (1500 Ci/mmol) probe that labels a pharmacologically distinct, low-density 5-HT binding site in brain tissue [3]. This application is critical for research groups aiming to map previously uncharacterized serotonin recognition sites potentially involved in the unique effects of hallucinogens, offering a capability not attainable with racemic material or alternative radioligands.

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